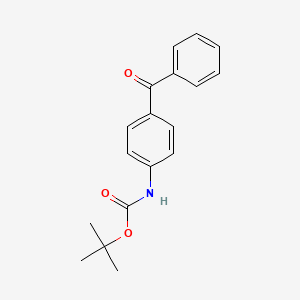

tert-Butyl (4-benzoylphenyl)carbamate

Vue d'ensemble

Description

Tert-Butyl (4-benzoylphenyl)carbamate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl (4-benzoylphenyl)carbamate, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article aims to consolidate research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group linked to a benzoylphenyl moiety. Its structure can be represented as follows:

This compound exhibits properties that may influence its interaction with biological systems, particularly in pharmacological contexts.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.156 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Candida albicans | 0.200 mg/mL |

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

2. Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies employed various cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HT-29 (Colon Cancer) | 12.5 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes involved in metabolic pathways. Research indicates that it may inhibit specific kinases or phosphatases that are crucial for cancer cell proliferation.

Case Study: In Vivo Efficacy

A notable study assessed the in vivo efficacy of this compound in a murine model of breast cancer. The treatment resulted in significant tumor regression compared to control groups, with no observable adverse effects on the animals.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis : tert-Butyl (4-benzoylphenyl)carbamate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions that yield derivatives with enhanced biological activities. For example, it can be utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are significant in drug discovery and development .

Transamidation Reactions : The compound has been investigated for its role in transamidation reactions using tert-butyl hydroperoxide (TBHP) as a radical initiator. This method allows for the efficient formation of secondary amides from various amines, showcasing its versatility in organic transformations .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| TBHP-Initiated Transamidation of Secondary Amides | Demonstrated efficient transamidation using TBHP with good yields | Organic synthesis |

| Modulators of ABC Transporters | Investigated the ability of derivatives to modulate ABC transporters | Drug development |

| Synthesis of Amino Acid-Derived Compounds | Explored the use of carbamates as intermediates for synthesizing complex molecules | Medicinal chemistry |

Propriétés

IUPAC Name |

tert-butyl N-(4-benzoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-11-9-14(10-12-15)16(20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQADSGWHAVKCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697744 | |

| Record name | tert-Butyl (4-benzoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232597-43-2 | |

| Record name | 1,1-Dimethylethyl N-(4-benzoylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232597-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-benzoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.